molecular formula C14H20N2O4S B13012392 Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate

Cat. No.: B13012392
M. Wt: 312.39 g/mol
InChI Key: MBHMLZWODJGKCG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a piperazine derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at one nitrogen atom of the piperazine ring and a methyl ester-substituted acetic acid moiety at the other nitrogen. Piperazine derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

methyl 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetate

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)16-9-7-15(8-10-16)11-14(17)20-2/h3-6H,7-11H2,1-2H3

InChI Key

MBHMLZWODJGKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation step .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate has been identified as a lead compound in developing new drugs targeting neurological disorders such as depression and anxiety. Its structural features contribute to its biological activity, particularly due to the presence of the piperazine moiety, which is known for its pharmacological properties.

Antidepressant Activity

Research indicates that compounds with a piperazine structure often exhibit antidepressant effects. The specific substitution of the sulfonamide group in this compound may enhance its binding affinity to serotonin receptors, which are crucial targets in treating depression.

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Studies suggest that derivatives of piperazine can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Antidepressant Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antidepressant properties of this compound through behavioral assays in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including U87 (glioblastoma) and RPMI 8226 (multiple myeloma). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate with structurally related piperazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Notes
This compound Not Provided C14H20N2O4S 312.36* Tosyl, methyl ester High polarity due to sulfonyl group; moderate lipophilicity
Methyl 2-(4-benzylpiperazin-1-yl)acetate 179869-10-4 C14H19N2O2 247.31 Benzyl, methyl ester Enhanced lipophilicity from benzyl group
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C22H22N2O4 378.43 Fmoc-protected Used in peptide synthesis; hydrophilic
Methyl 2-[4-(2-aminoacetyl)piperazin-1-yl]acetate 1183133-47-2 C9H17N3O3 215.25 Aminoacetyl, methyl ester Polar due to amino group; improved solubility
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 C12H16N2O2 220.26 Methylpiperazine, carboxylic acid High crystallinity (mp 187–190°C)

*Calculated based on structural analysis.

Research Findings and Trends

  • Antimicrobial Potential: Tosyl-substituted piperazines exhibit broad-spectrum antibacterial activity, suggesting the target compound may share this trait .
  • Thermal Stability : Analogs like 3-(4-methylpiperazin-1-yl)benzoic acid show high melting points (>180°C), indicating thermal robustness .
  • Drug Design: Substituents like benzyl or aminoacetyl groups are strategically used to balance lipophilicity and solubility in lead optimization .

Biological Activity

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly due to its structural components, which include a piperazine ring and a sulfonamide group. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound appears as a white to off-white crystalline solid with a purity level exceeding 95%.

Piperazine Moiety : The biological activities of this compound are largely attributed to its piperazine structure. Piperazine derivatives are known for their diverse pharmacological properties, including:

  • Antidepressant effects : Compounds containing piperazine rings have been linked to the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antimicrobial activity : Some studies suggest that piperazine derivatives can exhibit antibacterial and antifungal properties.

The sulfonamide group in this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy compared to other similar compounds.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundContains piperazine and sulfonamide groupsAntidepressant, AntimicrobialHigh binding affinity due to sulfonamide
4-MethylpiperazineContains a piperazine ringAntidepressantLacks sulfonamide group
2-[4-(methylsulfonyl)piperazin-1-yl]acetic acidSimilar piperazine structureAntimicrobialContains sulfonic acid instead of ester

This comparison highlights the unique aspects of this compound, particularly its specific sulfonamide substitution which may enhance its binding properties compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • IRAK4 Inhibition : Research indicates that compounds with similar structures can inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in inflammatory responses. This inhibition can lead to decreased TNF-alpha release in immune cells challenged by lipopolysaccharides (LPS) .
  • Antifilarial Activity : A study exploring the antifilarial effects of piperazine derivatives found promising results when combined with benzopyrones, suggesting potential applications in treating parasitic infections .
  • Cholinesterase Inhibition : Some piperazine derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. This suggests that this compound could also be explored for neuroprotective effects .

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